molecular formula C14H16N4O B6750577 2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile

2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile

Cat. No.: B6750577
M. Wt: 256.30 g/mol
InChI Key: JSJKJRVLCXLFHX-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile is a chemical compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

2-[4-(2-hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-3-14(2,19)8-12-10-18(17-16-12)13-7-5-4-6-11(13)9-15/h4-7,10,19H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKJRVLCXLFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC1=CN(N=N1)C2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with 2-hydroxy-2-methylbutylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-[4-(2-Oxo-2-methylbutyl)triazol-1-yl]benzonitrile.

    Reduction: Formation of 2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzylamine.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to specific sites, altering the receptor’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 2-Hydroxy-2-methylbutylamine
  • 2-[4-(2-Hydroxy-2-methylpropyl)triazol-1-yl]benzonitrile

Uniqueness

2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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